3-methyl-6-{[(4-nitrophenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
3-methyl-6-{[(4-nitrophenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolo-triazinone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[(4-nitrophenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Cyclization to form the triazinone core: The intermediate thiazole is then subjected to cyclization with a suitable nitrile or amide derivative.
Introduction of the sulfonyl group: The final step involves the sulfonylation of the intermediate compound with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[(4-nitrophenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazolo-triazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[(4-nitrophenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Thiazolo-triazinone derivatives: Compounds with similar core structures but different substituents.
Sulfonyl-containing heterocycles: Compounds with sulfonyl groups attached to various heterocyclic cores.
Uniqueness
3-methyl-6-{[(4-nitrophenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is unique due to the combination of its thiazolo-triazinone core and the 4-nitrophenylsulfonyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H12N4O5S2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-methyl-6-[(4-nitrophenyl)sulfonylmethyl]-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C13H12N4O5S2/c1-8-12(18)16-10(6-23-13(16)15-14-8)7-24(21,22)11-4-2-9(3-5-11)17(19)20/h2-5,10H,6-7H2,1H3 |
InChI Key |
KGWMJPSAUOEZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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